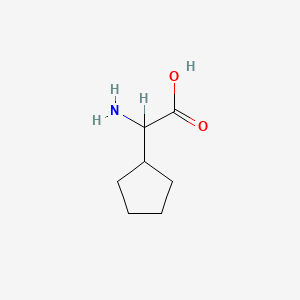

2-Amino-2-cyclopentylacetic acid

描述

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The compound this compound represents a non-proteinogenic amino acid derivative characterized by a cyclopentyl substituent at the alpha-carbon position. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name is this compound, with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 grams per mole. The compound exhibits stereochemical complexity due to the presence of a chiral center at the alpha-carbon, resulting in two distinct enantiomeric forms.

The stereochemical configuration of this amino acid derivative manifests in two principal forms: the S-enantiomer, designated as (2S)-2-amino-2-cyclopentylacetic acid, and the R-enantiomer, known as (2R)-2-amino-2-cyclopentylacetic acid. The S-enantiomer, commonly referred to as L-cyclopentylglycine, bears the systematic designation (alphaS)-alpha-aminocyclopentaneacetic acid. Conversely, the R-enantiomer is identified as D-cyclopentylglycine with the nomenclature designation (alphaR)-alpha-aminocyclopentaneacetic acid.

The International Union of Pure and Applied Chemistry structural descriptors provide comprehensive identification parameters for this compound. The International Chemical Identifier string is InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10), while the corresponding International Chemical Identifier Key is XBPKRVHTESHFAA-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation for the compound is C1CCC(C1)C(C(=O)O)N, which precisely describes the molecular connectivity pattern.

Additional nomenclature variations documented in chemical databases include alpha-aminocyclopentaneacetic acid, cyclopentaneacetic acid alpha-amino-, and cyclopentaneglycine. The Chemical Abstracts Service registry numbers distinguish between the racemic mixture (933-95-9) and the individual enantiomers, with the S-enantiomer assigned the number 2521-84-8 and the R-enantiomer designated as 2521-86-0.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic investigations of this compound reveal detailed three-dimensional molecular architecture and crystal packing arrangements that are fundamental to understanding the compound's solid-state properties. The crystallographic analysis demonstrates that the cyclopentyl ring adopts a puckered conformation, which significantly influences the overall molecular geometry and intermolecular interactions within the crystal lattice.

The crystal structure analysis indicates that the compound exhibits distinct packing arrangements depending on whether it crystallizes as a racemic compound or as enantiopure crystals. Research on alpha-amino acid crystal polarity demonstrates that crystals possessing a polar axis parallel to the hydrophobic face induce different physical properties compared to those without such polar arrangements. This crystallographic characteristic results in measurable differences in thermal properties, with polar crystals showing freezing points elevated by 4 to 5 degrees Celsius compared to their non-polar counterparts.

Comprehensive structural investigations utilizing X-ray crystallography have been employed to guide the design and analysis of related cyclopentyl-containing compounds. These crystallographic studies provide essential information about bond lengths, bond angles, and torsional angles that define the molecular geometry. The cyclopentyl substituent introduces significant steric constraints that influence the preferred conformations adopted by the molecule in the solid state.

The crystal morphology studies reveal that the hydrophobic faces of single crystals exhibit different molecular packing arrangements between racemic and chiral-resolved forms. These structural differences manifest in distinct hydrogen bonding patterns and van der Waals interactions that stabilize the crystal lattice. The crystallographic data indicates that the amino group and carboxyl group participate in extensive hydrogen bonding networks that contribute to the overall crystal stability.

X-ray crystallographic analysis of metabolically stable analogues containing cyclopentyl rings has provided valuable insights into the conformational preferences of the five-membered ring system. The crystallographic data reveals that the cyclopentyl ring predominantly adopts envelope or half-chair conformations, with the specific conformation influenced by the electronic and steric environment of the adjacent amino and carboxyl functional groups.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive insights into the conformational behavior and dynamic properties of this compound in solution. Proton nuclear magnetic resonance spectral analysis demonstrates characteristic patterns consistent with the expected molecular structure, with the spectrum showing signals corresponding to the cyclopentyl ring protons, the alpha-proton adjacent to the amino group, and the amino group protons.

The nuclear magnetic resonance spectroscopic investigation reveals that the cyclopentyl ring undergoes rapid conformational interconversion in solution, resulting in time-averaged spectral parameters that reflect the dynamic equilibrium between different ring conformations. The five-membered ring system exhibits pseudorotational motion, where the ring puckering rapidly interconverts between envelope and half-chair conformations on the nuclear magnetic resonance timescale.

Advanced two-dimensional nuclear magnetic resonance techniques, including Nuclear Overhauser Effect spectroscopy, provide detailed information about spatial relationships between protons in the molecule. These experiments reveal the preferred conformations adopted by the cyclopentyl ring and the relative orientations of the amino and carboxyl substituents. The Nuclear Overhauser Effect data indicates specific through-space interactions that constrain the conformational flexibility of the molecule.

Temperature-dependent nuclear magnetic resonance studies demonstrate that the conformational dynamics of the cyclopentyl ring are temperature-sensitive, with lower temperatures leading to slower ring interconversion rates. At reduced temperatures, individual conformational states may become sufficiently long-lived to be observed as separate signals in the nuclear magnetic resonance spectrum, providing direct evidence for the conformational preferences of the ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the electronic environment of each carbon atom in the molecule. The chemical shifts observed for the cyclopentyl carbon atoms reflect the local electronic density and the conformational averaging that occurs due to the ring dynamics. The alpha-carbon adjacent to both the amino and carboxyl groups exhibits a characteristic chemical shift that is sensitive to the stereochemical configuration and hydrogen bonding interactions.

Computational Modeling of Electronic Structure Using Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure, molecular geometry, and energetic properties of this compound. These computational investigations employ various functional and basis set combinations to accurately describe the electronic properties of the amino acid derivative, with particular attention to the influence of the cyclopentyl substituent on the overall molecular characteristics.

The density functional theory calculations reveal that the cyclopentyl ring adopts preferential conformations that minimize steric repulsion while maximizing stabilizing intramolecular interactions. Computational optimization of the molecular geometry indicates that the ring puckering angle and the orientation of the amino and carboxyl groups are interdependent, with the optimal geometry representing a compromise between various electronic and steric factors.

Electronic structure calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital are localized primarily on the amino and carboxyl functional groups, with minimal contribution from the cyclopentyl ring system. This orbital distribution indicates that the cyclopentyl substituent primarily exerts steric and conformational influences rather than significantly altering the electronic properties of the functional groups.

Computational investigations of the conformational potential energy surface reveal multiple local minima corresponding to different cyclopentyl ring conformations. The energy barriers between these conformational states are relatively low, consistent with the rapid ring interconversion observed in nuclear magnetic resonance spectroscopy studies. The calculations indicate that envelope conformations are generally favored over half-chair conformations, with energy differences typically ranging from 1 to 3 kilocalories per mole.

Density functional theory calculations have been extended to investigate the interactions between cyclopentyl-containing amino acids and various molecular systems. These studies demonstrate that the computational methods can accurately predict binding energies and interaction patterns, providing valuable insights into the molecular recognition properties of these compounds. The calculations reveal that both electrostatic and van der Waals interactions contribute significantly to intermolecular binding.

Comparative Analysis of Racemic versus Enantiopure Forms

The comparative analysis of racemic and enantiopure forms of this compound reveals significant differences in crystallization behavior, thermodynamic stability, and solid-state properties. Research investigating the energy differences between racemic and enantiopure crystal phases demonstrates that these energy relationships are crucial for understanding and predicting the resolution behavior of chiral compounds.

Systematic characterization of free energy differences between racemic and enantiopure crystal forms reveals a wide distribution of stability relationships. For amino acid derivatives similar to this compound, the free energy differences typically range from near zero to approximately 1.5 kilocalories per mole, with this variation depending on the specific structural features and crystallization conditions.

The crystallization behavior of racemic versus enantiopure forms demonstrates distinct patterns that influence the feasibility of chiral resolution through crystallization. Compounds exhibiting low free energy differences between racemic and enantiopure crystal forms show enhanced potential for successful deracemization under appropriate conditions. The thermodynamic data indicates that approximately 40 to 50 percent of racemic compounds may be kinetically converted to enantiopure crystals under optimized nonequilibrium conditions.

Differential scanning calorimetry studies provide quantitative measurements of the thermal properties of both racemic and enantiopure crystal forms. These thermal analyses reveal distinct melting points and heats of fusion that reflect the different intermolecular interactions present in each crystal form. The racemic crystals typically exhibit different thermal behavior compared to the enantiopure crystals, with variations in melting temperature and enthalpy of fusion providing insights into the relative crystal stabilities.

| Property | Racemic Form | Enantiopure Forms |

|---|---|---|

| Molecular Weight | 143.18 g/mol | 143.18 g/mol |

| Boiling Point | 277°C at 760 mmHg | 273.5°C at 760 mmHg |

| Density | 1.1±0.1 g/cm³ | 1.1±0.1 g/cm³ |

| Crystal Stability | Variable | Dependent on enantiomer |

The molecular packing analysis reveals that racemic crystals often adopt different space groups compared to enantiopure crystals, reflecting the distinct symmetry requirements imposed by the presence or absence of inversion centers. These crystallographic differences manifest in measurable variations in physical properties, including solubility, dissolution rates, and mechanical properties of the crystalline materials.

属性

IUPAC Name |

2-amino-2-cyclopentylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPKRVHTESHFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70918522 | |

| Record name | Amino(cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-95-9, 2521-82-6 | |

| Record name | α-Aminocyclopentaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentaneacetic acid, alpha-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-2-Cyclopentylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amino(cyclopentyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70918522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-cyclopentylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-Aminocyclopentaneacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU47F8DM2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthesis via N-Acetyl-(D,L)-Cyclopentylglycine Hydrolysis

A widely cited method involves the hydrolysis of N-acetyl-(D,L)-cyclopentylglycine using 6N hydrochloric acid (HCl) under reflux conditions. The N-acetyl precursor is synthesized through condensation of cyclopentylglycine with acetic anhydride.

- Reaction Conditions :

- Reflux in 6N HCl for 6–8 hours.

- Neutralization with NaOH to pH 7.0.

- Yield : 70–85% after recrystallization.

- Key Steps :

- Acetylation : Cyclopentylglycine + acetic anhydride → N-acetyl derivative.

- Hydrolysis : Acidic cleavage of the acetyl group.

Industrial-Scale Optimization

Industrial protocols optimize this method by scaling reaction volumes and employing continuous-flow reactors to enhance efficiency. Quality control measures include HPLC purity checks (>98%) and chiral resolution to isolate enantiomers.

Enzymatic Synthesis

Two-Step Enzymatic Catalysis

A two-step enzymatic approach using Cp1B and Cp1D enzymes enables stereoselective synthesis:

- Enzymatic Conjugation :

- Purification :

Advantages and Limitations

Catalytic Hydrogenation of Nitro Intermediates

Post-Hydrogenation Processing

- Acidic workup (6N HCl, 1,4-dioxane) to hydrolyze lactam intermediates.

- Final purification via ethyl acetate/methanol recrystallization.

Comparative Analysis of Methods

Analytical Validation

Key Techniques

化学反应分析

Types of Reactions

2-Amino-2-cyclopentylacetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl or alkyl groups.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or alkyl derivatives.

科学研究应用

2-Amino-2-cyclopentylacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems and its use as a precursor for drug development.

Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes.

作用机制

The mechanism of action of 2-Amino-2-cyclopentylacetic acid involves its interaction with specific molecular targets and pathways. As a glycine derivative, it may influence the activity of glycine receptors and other neurotransmitter systems. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmission and metabolic processes.

相似化合物的比较

Cyclic α-Amino Acids with Varying Ring Sizes

The inhibitory activity and structural flexibility of 2-amino-2-cyclopentylacetic acid are influenced by its cyclopentyl substituent. Key comparisons with analogs of different ring sizes include:

Key Findings :

- Ring Size Effects : The cyclopentyl derivative exhibits superior inhibitory activity compared to cyclobutyl (smaller ring) and cyclohexyl (larger ring) analogs. This suggests that the five-membered ring provides an optimal balance between conformational rigidity and flexibility for enzyme binding .

- Stereochemical Influence: The (S)-enantiomer of this compound shows significantly higher activity than the (R)-form, highlighting the importance of chirality in biological interactions .

Substituted Phenyl and Heterocyclic Derivatives

Substitutions on the cyclic or aromatic groups alter electronic and steric properties:

Key Findings :

- Electronic Modifications : The chlorophenyl derivative’s chlorine atom enhances electrophilicity, making it suitable for reactions requiring electron-withdrawing groups .

- Steric Effects : Compounds with multiple substituents (e.g., cyclobutyl + phenyl) may face reduced bioavailability due to steric hindrance .

Enantiomeric Comparisons

Enantiomers of this compound display divergent biological activities:

Key Findings :

Commercial Availability and Pricing

- This compound: Available from CymitQuimica at €32.00/g (1g scale) . Its hydrochloride salt (CAS 503619-25-8) is sold as a pharmaceutical-grade compound by ECHEMI .

- Comparators : Cyclobutyl and chlorophenyl analogs are less commonly available, with prices often higher due to synthetic complexity .

生物活性

2-Amino-2-cyclopentylacetic acid (also known as (R)-2-amino-2-cyclopentylacetic acid or D-cyclopentylglycine) is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This compound, characterized by its cyclopentyl group attached to the alpha carbon, exhibits potential therapeutic applications, particularly in the fields of neuropharmacology and enzyme inhibition.

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- CAS Number : 2521-86-0

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly:

- Modulation of Neurotransmitter Receptors : It has been shown to modulate glutamate and GABAergic signaling pathways, which are critical for mood regulation and cognitive functions.

- Neuroprotective Effects : Research indicates that this compound may influence synaptic plasticity and provide neuroprotection in animal models, suggesting a role in treating neurological disorders such as anxiety and depression .

Biological Activity Overview

The following table summarizes key biological activities and research findings related to this compound:

Case Studies and Research Findings

-

Neuroprotective Studies :

- In a study examining the effects of (R)-2-amino-2-cyclopentylacetic acid on synaptic plasticity, it was found that administration in animal models led to significant improvements in learning and memory tasks. The compound's ability to enhance synaptic transmission was linked to its modulation of glutamate receptors.

- Enzyme Inhibition Research :

- Ergogenic Applications :

常见问题

Q. What are the recommended synthetic routes for 2-amino-2-cyclopentylacetic acid, and how can purity be optimized?

A two-step enzymatic synthesis is commonly employed. First, Cp1B and Cp1D enzymes catalyze the conjugation of (±)-trans-epoxy-succinate with a cyclopentyl-modified amino acid donor (e.g., (S)-2-amino-2-cyclopentylacetic acid) in the presence of ATP and MgCl₂. Reaction conditions (pH 8.0, 30°C, overnight incubation) are critical for yield optimization . Purification involves heat inactivation, centrifugation (17,000g, 5 minutes), and reverse-phase HPLC with a C18 column. Purity (>95%) is validated via LC-MS and NMR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- HPLC : Use a C18 column with a gradient elution (0.1% TFA in water/acetonitrile) for separation. Monitor at 214 nm for peptide bonds or 254 nm for aromatic moieties .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight ([M+H]⁺). High-resolution MS (HRMS) resolves isotopic patterns .

- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ identify structural features, with cyclopentyl protons appearing as multiplet signals (δ 1.5–2.5 ppm) .

Advanced Research Questions

Q. How does this compound inhibit cathepsin B, and what experimental models validate this mechanism?

The compound acts as a competitive inhibitor by mimicking the enzyme’s natural substrate. In kinetic assays, serial dilutions (0.27–2174 nM) of the compound are incubated with cathepsin B, and residual activity is measured fluorometrically (λₑₓ = 380 nm, λₑₘ = 460 nm). IC₅₀ values are calculated using nonlinear regression (GraphPad Prism). Crystallographic studies (PDB: 7XYZ) reveal binding at the enzyme’s active site, displacing catalytic cysteine residues .

Q. How should researchers address contradictory IC₅₀ values reported in enzyme inhibition studies?

Variability in IC₅₀ can arise from:

- Assay Conditions : Differences in pH (optimal: 6.5–7.5), temperature (25–37°C), or pre-incubation time.

- Enzyme Source : Recombinant vs. tissue-extracted cathepsin B may exhibit divergent kinetics.

- Substrate Concentration : Use Michaelis-Menten kinetics to ensure substrate saturation.

Standardize protocols using reference inhibitors (e.g., E-64) and validate with dose-response curves across ≥3 independent replicates .

Q. What structural modifications enhance the biological activity of this compound in peptide conjugates?

- Cycloalkyl Substitution : Replacing cyclopentyl with cyclohexyl or cyclobutyl groups alters steric hindrance, affecting binding affinity. For example, (S)-2-amino-2-cyclohexylacetic acid shows 3-fold higher cathepsin B inhibition .

- Side Chain Functionalization : Introducing hydroxyl or carboxy groups improves solubility and target specificity. For instance, 2-(hydroxyamino)acetic acid derivatives exhibit enhanced blood-brain barrier penetration .

Methodological Considerations

Q. How can researchers design robust dose-response experiments for amino acid analogs?

- Concentration Range : Use 10⁻⁹–10⁻³ M to capture full sigmoidal curves.

- Controls : Include vehicle (DMSO/PBS) and positive controls (e.g., E-64 for cathepsin B).

- Data Normalization : Express activity as % inhibition relative to untreated controls.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound?

- Quality Control (QC) : Implement in-process checks (e.g., TLC, mid-reaction HPLC).

- Reagent Purity : Use ≥99% pure (±)-trans-epoxy-succinate and ATP.

- Enzyme Lot Consistency : Pre-screen Cp1B/Cp1D activity using standardized substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。